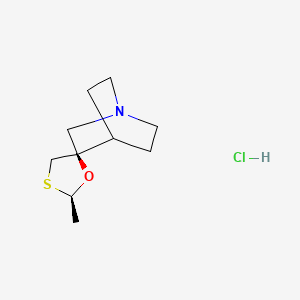
Picoprazole
概要
説明
ピコプラゾールは、胃酸分泌の最終段階を担う水素カリウムATPアーゼ酵素を特異的に標的とするプロトンポンプ阻害剤です。 この化合物は、胃食道逆流症や消化性潰瘍などの酸関連疾患の治療における可能性について研究されています .
科学的研究の応用
ピコプラゾールは、さまざまな分野における応用について広く研究されてきました。
化学: プロトンポンプ阻害剤のモデル化合物として使用されます。
生物学: 酸分泌を含む細胞過程に対する影響が調査されています。
作用機序
ピコプラゾールは、胃壁細胞の分泌面で水素カリウムATPアーゼ酵素に共有結合することにより、その作用を発揮します。 この結合は、刺激の有無にかかわらず、基礎的な胃酸分泌と刺激された胃酸分泌の両方を阻害します . この結合は不可逆的であり、作用時間の延長につながります .
Safety and Hazards
Picoprazole should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Further studies on Picoprazole revealed their toxicity in the thyroid gland and blood vessels, which led to a necessary optimization of the benzimidazole structure . Despite the challenges, the development of novel formulations with this compound covering various approaches employed in this process is anticipated .
準備方法
合成経路と反応条件
ピコプラゾールの合成には、ベンゾイミダゾール構造の最適化が含まれます。 ピリジン環への置換基の付加により、そのpKa値が上昇し、壁細胞内への蓄積が促進され、活性型への酸媒介変換速度が向上します . ピコプラゾールの具体的な合成経路と反応条件は、企業秘密であり、広く公開されていません。
工業的生産方法
ピコプラゾールの工業的生産方法は、公表されている文献では詳しく説明されていません。 化合物の安定性と有効性を確保するために、高度な医薬品技術が使用されていることは知られています .
化学反応の分析
反応の種類
ピコプラゾールは、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてスルホキシドを形成することができます。
還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は通常、目的の生成物の生成を確実にするために、制御された条件下で行われます .
生成される主な生成物
これらの反応で生成される主な生成物には、さまざまな置換ベンゾイミダゾールとピリジンが含まれ、これらはピコプラゾールの合成における重要な中間体です .
類似化合物との比較
類似化合物
- オメプラゾール
- ランソプラゾール
- パンタプラゾール
- ラベプラゾール
- エソメプラゾール
独自性
ピコプラゾールは、その特異的な結合親和性と、安定性と有効性を高める構造改変により、独特です。 他のプロトンポンプ阻害剤とは異なり、ピコプラゾールは甲状腺と血管の毒性を軽減するように最適化されています .
特性
IUPAC Name |
methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMECARUIRCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868463 | |
| Record name | Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78090-11-6 | |
| Record name | Picoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PICOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)





![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)

